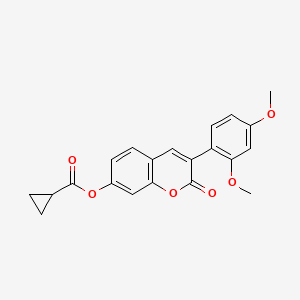

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Description

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic coumarin derivative characterized by a 2,4-dimethoxyphenyl substituent at position 3 of the coumarin core and a cyclopropanecarboxylate ester at position 7. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The 2,4-dimethoxyphenyl group enhances electron density and polarity, while the cyclopropanecarboxylate ester may modulate bioavailability and metabolic stability. Structural characterization of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-14-7-8-16(19(10-14)25-2)17-9-13-5-6-15(11-18(13)27-21(17)23)26-20(22)12-3-4-12/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSULPYKCQKKQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 2,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives in the presence of a base to form the intermediate. This intermediate is then cyclized under acidic conditions to form the chromone core. The cyclopropanecarboxylate group is introduced through a subsequent cyclopropanation reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted chromones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is studied for its potential biological activities. It has shown promise as an anti-inflammatory and antioxidant agent.

Medicine: The compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colors.

Mechanism of Action

The mechanism by which 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate exerts its effects involves multiple molecular targets and pathways. It is believed to interact with various enzymes and receptors, leading to the modulation of cellular processes. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally similar coumarin derivatives, highlighting key differences in substituents, molecular weight, and physical properties.

*Molecular formula and weight for the target compound are inferred based on structural analysis.

Discussion of Substituent Effects

Substituent Position and Electronic Effects

- Target Compound : The 2,4-dimethoxyphenyl group at position 3 introduces two electron-donating methoxy groups, enhancing resonance stabilization and polarity compared to unsubstituted phenyl analogs . The 2-oxo group on the coumarin core may influence hydrogen-bonding interactions distinct from 4-oxo derivatives.

- Compound : The phenyl group at position 3 lacks electron-donating substituents, reducing polarity. The 4-oxo group creates a conjugated system differing from the target’s 2-oxo configuration.

Physicochemical Properties

- Molecular Weight : The trifluoromethyl group in ’s compound increases molecular weight (404.34 g/mol) compared to the target (366.34 g/mol) .

- Density and Melting Point : ’s compound exhibits a higher density (1.437 g/cm³) and melting point (145–146°C), likely due to enhanced intermolecular interactions from the CF₃ group .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a derivative of the chromenone family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H20O5 |

| Molecular Weight | 340.37 g/mol |

| IUPAC Name | This compound |

| InChI Key | [To be provided] |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds often induce apoptosis in cancer cells through various mechanisms, such as:

- DNA Intercalation: Compounds can intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest: They may inhibit key proteins involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis .

For example, a related chromenone derivative demonstrated cytotoxicity against breast cancer cell lines (MCF-7), inhibiting cell proliferation with an IC50 value of approximately 30 μM .

Antioxidant Activity

The antioxidant capacity of chromenone derivatives has been well-documented. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant mechanism is primarily attributed to:

- Hydrogen Donation: The presence of hydroxyl groups facilitates electron donation to free radicals.

- Metal Chelation: Some derivatives can chelate metal ions, preventing the formation of reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have shown that chromenone derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenases. This activity is beneficial in conditions like arthritis and other inflammatory diseases. The proposed mechanisms include:

- Inhibition of Enzyme Activity: Compounds may act as competitive inhibitors of COX enzymes.

- Downregulation of Inflammatory Pathways: They can modulate signaling pathways involved in inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.

- Gene Expression Modulation: They can alter the expression of genes related to apoptosis and inflammation.

- Protein-Ligand Interactions: Molecular docking studies suggest strong interactions with target proteins, enhancing their biological efficacy .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

- A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 cells. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, suggesting structure–activity relationships that could guide future drug design.

-

Antioxidant and Anti-inflammatory Properties:

- Research demonstrated that certain derivatives significantly reduced oxidative stress markers in cellular models while concurrently decreasing levels of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.